BIX02188 is a potent and selective inhibitor of the mitogen-activated protein kinase kinase 5 (MEK5). [] It is widely employed in cellular and in vivo studies to elucidate the role of the MEK5/ERK5 signaling pathway in various biological processes. This analysis focuses solely on its research applications, excluding any information related to drug use, dosage, or side effects.
BIX02188 functions by selectively inhibiting MEK5, a key upstream kinase responsible for activating extracellular signal-regulated kinase 5 (ERK5). [] By blocking MEK5 activity, BIX02188 disrupts the phosphorylation and subsequent activation of ERK5, effectively hindering the downstream signaling cascade. [] This inhibition mechanism makes BIX02188 a valuable tool for studying the roles of the MEK5/ERK5 pathway in diverse cellular processes.
7.1. Investigating the Role of ERK5 in Spinal Cord Injury:
Research has shown that ERK5 is activated in spinal neurons and microglia following spinal cord injury. Inhibiting ERK5 with BIX02188 significantly reduced the severity of the injury, potentially by regulating inflammatory responses, cell apoptosis, and the expression of proinflammatory cytokines and NF-κB. []
7.2. Studying the Effects of ERK5 Inhibition on Morphine Withdrawal:Studies demonstrate that ERK5 activation in the cerebrospinal fluid-contacting nucleus contributes to morphine withdrawal symptoms. Administering BIX02188 to morphine-dependent rats effectively alleviated withdrawal symptoms like jumping, teeth chattering, wet-dog shakes, diarrhea, and weight loss, suggesting ERK5 as a potential target for managing morphine dependence. []
7.3. Exploring the Impact of ERK5 on Osteoblast Function:Research suggests that fluid shear stress (FSS) influences the expression of OPG and RANKL mRNA in osteoblasts, crucial factors in bone remodeling. Using BIX02188 to inhibit ERK5 significantly affected the FSS-mediated expression of OPG and RANKL mRNA, highlighting the role of ERK5 in mediating the mechanical stimulation of osteoblasts. [, ]
7.4. Understanding the Role of ERK5 in Diabetic Nephropathy:BIX02188 has been used to study the impact of ERK5 on TGFβ1-induced podocyte damage, a key factor in diabetic nephropathy. Inhibiting ERK5 with BIX02188 effectively reduced TGFβ1-induced phenotypic changes and barrier function loss in podocytes, suggesting ERK5 as a potential therapeutic target for diabetic nephropathy. []
7.5. Investigating ERK5 in Neuropathic Pain Development: ERK5 is activated in the cerebrospinal fluid-contacting nucleus following chronic constriction injury, a model for neuropathic pain. BIX02188 administration significantly alleviated mechanical allodynia and thermal hypersensitivity, potentially through its impact on the phosphorylation of cAMP response-element binding protein. []
7.6. Exploring ERK5 in Leukemia Cell Differentiation:BIX02188, in conjunction with leukemia cell differentiation inducers like 1,25D, TPA, and ATRA, demonstrated enhanced cell maturation compared to the inducers alone. This effect suggests that inhibiting ERK5 could be a potential strategy for potentiating the effects of leukemia cell differentiation inducers. []
7.7. Examining the Role of ERK5 in Fetal Mouse Submandibular Gland Development:ERK5 is expressed in developing fetal mouse submandibular glands and is phosphorylated in response to epidermal growth factor (EGF). Inhibiting ERK5 with BIX02188 hampered branching morphogenesis in cultured gland rudiments, underscoring ERK5's importance in this developmental process. []
7.8. Studying ERK5 in Nerve Growth Factor-induced Neurite Outgrowth:ERK5 is necessary for nerve growth factor (NGF)-induced neurite outgrowth and tyrosine hydroxylase stabilization in PC12 cells. Inhibiting ERK5 with BIX02188 selectively suppressed NGF-induced neurite outgrowth, indicating its specific role in this NGF-mediated process. []
7.9. Investigating ERK5 in Platelet Function and Thrombosis:Research indicates that oxLDL promotes a prothrombotic phenotype in platelets via a CD36-ERK5-caspase dependent pathway. BIX02188 effectively inhibited platelet activation, secretion, and aggregation in response to oxLDL, highlighting ERK5's role in this process. In vivo studies further confirmed these findings, demonstrating the potential of targeting the CD36-ERK5 axis to prevent arterial thrombosis in dyslipidemia. [, ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: